Metazachlor-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

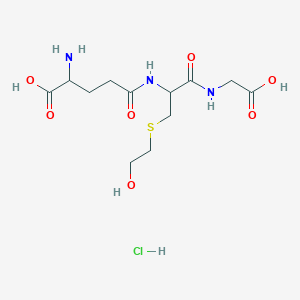

Metazachlor-d6 is a stable isotope labelled compound . It is a member of the chloroacetamide class of chemicals , which are widely used in agriculture and horticulture for weed control . The molecular formula of Metazachlor-d6 is C14 2H6 H10 Cl N3 O and it has a molecular weight of 283.79 .

Molecular Structure Analysis

Metazachlor-d6 has the molecular formula C14 2H6 H10 Cl N3 O . It is a chloroacetamide herbicide, which means it contains a chloroacetamide functional group . This group is known to inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes .

Scientific Research Applications

Hydrological Tracing

Metazachlor-d6 and its transformation products, metazachlor-oxalic acid (OA) and metazachlor-sulphonic acid (ESA), have been used as hydrological tracers to understand the processes governing the transport of pesticides in and through a retention system . This study was conducted in an agricultural retention pond over 80 days after their application during transient flow conditions . The tracers helped to understand system-inherent processes and provided information about inputs via interflow and surface-groundwater interactions .

Safety Management in Agriculture

To manage the safety of the herbicide metazachlor, analytical methods are required for the determination of metazachlor metabolites in agricultural crops . A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed for the simultaneous determination of metazachlor metabolites (479M04, 479M08, and 479M16) in various agricultural commodities . This method can be used as an analytical method for the determination of metazachlor .

Inhibition of Long Chain Fatty Acids Formation

Metazachlor is a member of the chloroacetamide class of chemicals, which inhibit the formation of long chain fatty acids that play a key role in cell division and cell expansion processes . This property of metazachlor makes it useful in controlling annual weeds and broadleaf weeds before or after germination .

Mechanism of Action

Metazachlor, the parent compound of Metazachlor-d6, is a member of the chloroacetamide class of chemicals. These chemicals inhibit the formation of long-chain fatty acids that play a key role in cell division and cell expansion processes . The antibacterial activity of Metazachlor has also been reported, with the mechanism involving damage to bacterial cell membranes and destruction of cellular proteins .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "Metazachlor-d6 can be synthesized by introducing six deuterium atoms into the Metazachlor molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Metazachlor", "Deuterated reagents" ], "Reaction": [ "Step 1: Metazachlor is reacted with deuterated reagents in the presence of a suitable catalyst to introduce deuterium atoms into the molecule.", "Step 2: The reaction mixture is purified using standard techniques such as column chromatography or recrystallization to isolate the Metazachlor-d6 product.", "Step 3: The purity and identity of the product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry." ] } | |

CAS RN |

1246816-51-2 |

Product Name |

Metazachlor-d6 |

Molecular Formula |

C14H16ClN3O |

Molecular Weight |

283.789 |

IUPAC Name |

N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide |

InChI |

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3 |

InChI Key |

STEPQTYSZVCJPV-WFGJKAKNSA-N |

SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl |

synonyms |

2-Chloro-N-[2,6-(dimethyl-d6)phenyl]-N-(1H-pyrazol-1-ylmethyl)acetamide; BAS 479-d6; BAS 47902H-d6; BAS 479H-d6; Butisan-d6; Butisan 400SC-d6; Butisan S-d6; Methazachlor-d6; Pree-d6; Sultan-d6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)

![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)